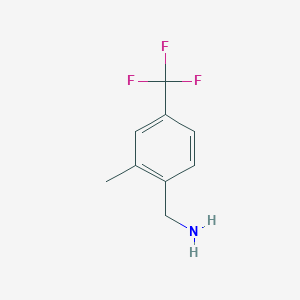

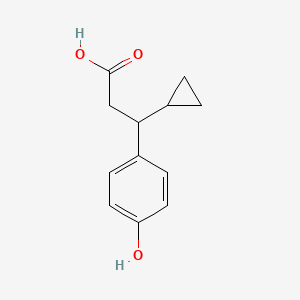

(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid, also known as Boc-4-methylpyrrolidine-3-carboxylic acid, is a chiral carboxylic acid that is used in the synthesis of various compounds, including pharmaceuticals. Boc-4-methylpyrrolidine-3-carboxylic acid has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Biologically Active Compounds of Plants

Natural carboxylic acids, including compounds like (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid, are plant-derived compounds known for their biological activity. Studies show that such acids exhibit a range of bioactivities, including antioxidant, antimicrobial, and cytotoxic properties. The structure of these acids significantly influences their bioactivity, with a correlation observed between the number of hydroxyl groups, conjugated bonds, and their biological effects. For instance, compounds with higher antioxidant activity have been identified based on their structural attributes, suggesting the potential of this compound in similar applications (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including this compound, have been studied for their role in fermentative production processes using engineered microbes. These acids can inhibit microbial growth at concentrations below desired yields, highlighting the importance of understanding their inhibitory mechanisms. Such knowledge aids in the engineering of more robust microbial strains for industrial applications, potentially including those involving this compound (Jarboe et al., 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) techniques is of significant interest, especially for bio-based plastic production. Research in this area focuses on solvent developments for efficient carboxylic acid recovery, including this compound. Novel solvents such as ionic liquids have been explored, offering advancements in acid extractions and providing insights into potential applications of this compound in such processes (Sprakel & Schuur, 2019).

Catalytic Non-Enzymatic Kinetic Resolution

The resolution of racemates, including potentially this compound, plays a crucial role in the synthesis of chiral compounds. Catalytic non-enzymatic kinetic resolution has emerged as a significant method, leveraging chiral catalysts for high enantioselectivity and yield. This approach is crucial for the synthesis of enantiopure compounds, indicating the relevance of such techniques in the application of this compound (Pellissier, 2011).

properties

IUPAC Name |

(3R,4S)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGSNKXBKDVHPM-PWSUYJOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)

![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)

![N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1374979.png)

![3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1374981.png)

![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)